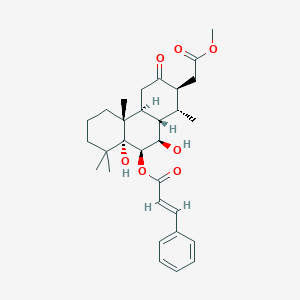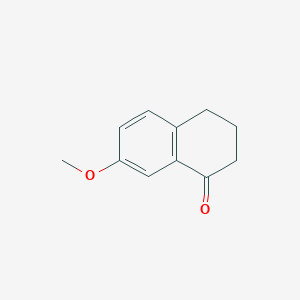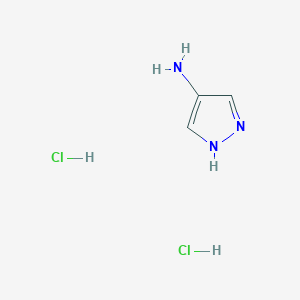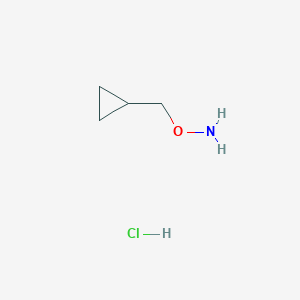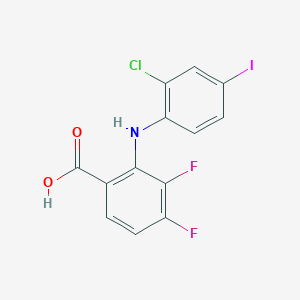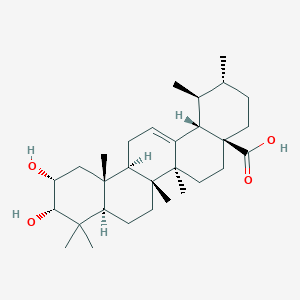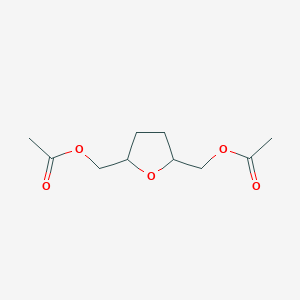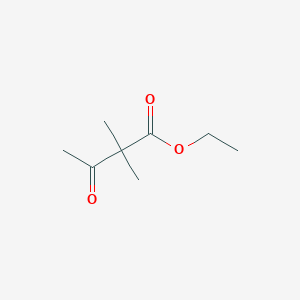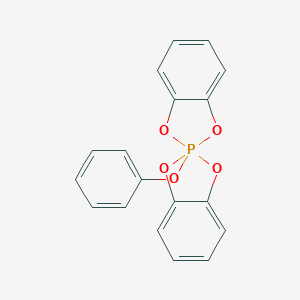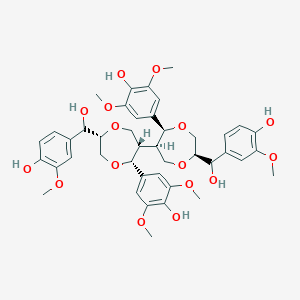
Phyllostadimer A
Übersicht
Beschreibung
Phyllostadimer A is a naturally occurring antioxidant compound isolated from bamboo, specifically from the stems of Phyllostachys edulis . It is known for its potent ability to inhibit lipid peroxidation, making it a valuable compound in various scientific research fields . The molecular formula of this compound is C42H50O16, and it has a molecular weight of 810.84 g/mol .
Wissenschaftliche Forschungsanwendungen
Phyllostadimer A has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Phyllostadimer A is primarily an antioxidant . Its primary target is the process of lipid peroxidation , which is a type of oxidative degradation of lipids . By inhibiting lipid peroxidation, this compound helps to prevent cell damage that can be caused by reactive oxygen species .
Mode of Action
This compound interacts with its targets by inhibiting the process of lipid peroxidation . This results in a decrease in the production of harmful reactive oxygen species and subsequent oxidative stress
Biochemical Pathways
Given its role as an antioxidant, it is likely that it impacts pathways related to oxidative stress and lipid metabolism
Result of Action
The primary result of this compound’s action is the inhibition of lipid peroxidation, leading to a reduction in oxidative stress . This can help to prevent cell damage and maintain cellular integrity . .
Biochemische Analyse
Biochemical Properties
Phyllostadimer A interacts with various biomolecules in the body. Its primary role is as an antioxidant, meaning it neutralizes harmful free radicals in the body . This interaction helps to prevent lipid peroxidation, a harmful process that can damage cell membranes
Cellular Effects
This compound has a significant impact on cellular processes. As an antioxidant, it helps to protect cells from damage caused by free radicals . By inhibiting lipid peroxidation, this compound can help to maintain the integrity of cell membranes
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its antioxidant activity. It is believed to exert its effects at the molecular level by neutralizing free radicals, thereby preventing them from causing damage to cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phyllostadimer A can be synthesized through a series of chemical reactions involving the coupling of lignan units. The synthetic route typically involves the use of phenolic precursors and oxidative coupling reactions to form the lignan dimer structure . The reaction conditions often require the presence of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from bamboo stems. The extraction process includes solvent extraction, followed by purification steps such as column chromatography to isolate the pure compound . The use of environmentally friendly solvents and sustainable extraction methods is emphasized to ensure the eco-friendliness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phyllostadimer A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions involving halogens or other functional groups can modify the phenolic hydroxyl groups of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenolic compounds.
Vergleich Mit ähnlichen Verbindungen
Phyllostadimer A is unique among lignan dimers due to its specific structure and potent antioxidant activity. Similar compounds include:
Schineolignin B: Another lignan dimer with antioxidant properties.
Dihydroguaiaretic acid: Known for its antioxidant and anti-inflammatory effects.
Lariciresinol dimethyl ether: A lignan with similar antioxidant activity.
Secoisolariciresinol: A lignan with potential health benefits, including antioxidant and anti-cancer properties.
This compound stands out due to its higher potency in inhibiting lipid peroxidation and its unique structural features that contribute to its effectiveness .
Eigenschaften
IUPAC Name |
4-[(2S,5S,6R)-6-[(2R,5R,6S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-6-yl]-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-5-yl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)43)37(45)35-19-57-41(23-13-31(51-3)39(47)32(14-23)52-4)25(17-55-35)26-18-56-36(38(46)22-8-10-28(44)30(12-22)50-2)20-58-42(26)24-15-33(53-5)40(48)34(16-24)54-6/h7-16,25-26,35-38,41-48H,17-20H2,1-6H3/t25-,26+,35-,36+,37?,38?,41+,42- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZQSRKEZKPRBC-GMNNXKACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(COC(CO2)C(C3=CC(=C(C=C3)O)OC)O)C4COC(COC4C5=CC(=C(C(=C5)OC)O)OC)C(C6=CC(=C(C=C6)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@H](CO[C@H](CO2)C(C3=CC(=C(C=C3)O)OC)O)[C@@H]4CO[C@@H](CO[C@@H]4C5=CC(=C(C(=C5)OC)O)OC)C(C6=CC(=C(C=C6)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


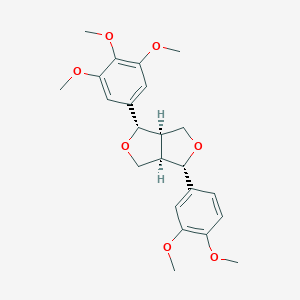
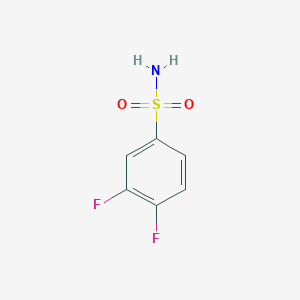
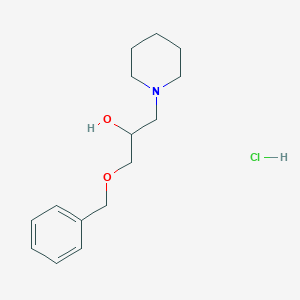
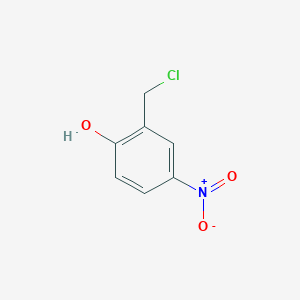
![2-[(Ethylamino)methyl]-4-nitrophenol](/img/structure/B20467.png)
